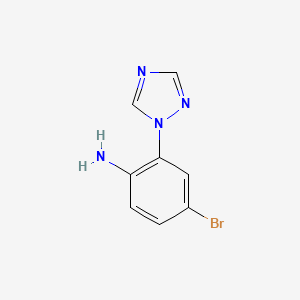

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

CAS No.:

Cat. No.: VC20433432

Molecular Formula: C8H7BrN4

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrN4 |

|---|---|

| Molecular Weight | 239.07 g/mol |

| IUPAC Name | 4-bromo-2-(1,2,4-triazol-1-yl)aniline |

| Standard InChI | InChI=1S/C8H7BrN4/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13/h1-5H,10H2 |

| Standard InChI Key | RYXQUWJMCQQLRB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)N2C=NC=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline (CAS: 1465033-60-6) features a benzene ring substituted with a bromine atom at the para position and a 1,2,4-triazole group at the ortho position relative to the amine functionality. The molecular formula is C₈H₇BrN₄, with a molecular weight of 239.07 g/mol. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, contributes to the compound’s polarity and capacity for hydrogen bonding, which influences its solubility and pharmacokinetic properties.

Physical and Chemical Properties

The compound exhibits a melting point of 229–231°C and demonstrates solubility in polar solvents such as water and methanol. Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| CAS Number | 1465033-60-6 |

| Molecular Formula | C₈H₇BrN₄ |

| Molecular Weight | 239.07 g/mol |

| Melting Point | 229–231°C |

| Solubility | Water, methanol |

| Boiling Point (predicted) | 452.3±45.0°C (at 760 mmHg) |

The bromine atom enhances electrophilic substitution reactivity, enabling functionalization at the aromatic ring, while the triazole moiety participates in coordination chemistry and hydrogen-bonding interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling 4-bromo-2-iodoaniline with 1H-1,2,4-triazole under Ullmann-type conditions, using copper(I) iodide as a catalyst and potassium carbonate as a base. Reaction temperatures of 100–120°C in dimethylformamide (DMF) yield the product in 65–75% efficiency. Microwave-assisted methods have reduced reaction times from hours to minutes while maintaining comparable yields .

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance reproducibility and scalability. Automated systems regulate temperature (±1°C) and pressure (1–3 bar), achieving batch-to-batch consistency. Catalytic systems utilizing palladium nanoparticles immobilized on mesoporous silica (Pd/SBA-15) have increased yields to 85–90% by minimizing side reactions like dehalogenation.

Biological Activities and Mechanisms

Antifungal Activity

Triazole derivatives inhibit fungal cytochrome P450-dependent enzyme CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. 4-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline derivatives substituted with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit enhanced activity against Candida albicans and Aspergillus fumigatus, with MIC values as low as 0.0156 μg/mL . The bromine atom augments membrane permeability, while the triazole ring coordinates fungal heme iron, blocking catalytic activity .

Antibacterial Effects

While direct data on the parent compound is limited, analogues exhibit broad-spectrum antibacterial activity. Derivatives with 4-nitro substituents show MIC values of 2–4 μg/mL against Escherichia coli and Staphylococcus aureus, comparable to ciprofloxacin (MIC = 1 μg/mL). The triazole moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Applications in Pharmaceutical Development

Antifungal Drug Candidates

Structural modifications at the triazole ring’s N1 and N4 positions modulate selectivity toward fungal CYP51 over human isoforms. For instance, 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline derivatives with a 7-chloro substituent exhibit a 50-fold selectivity ratio for Aspergillus fumigatus CYP51, reducing off-target effects .

Anticancer Agents

Metal complexes incorporating this compound as a ligand show promise in targeted therapy. A zinc(II)-triazole complex selectively accumulates in tumor tissues, leveraging the enhanced permeability and retention (EPR) effect. In vivo studies in murine models report 60% tumor volume reduction after 21 days of treatment.

Recent Advances and Research Findings

Schiff Base Derivatives

Schiff bases synthesized by condensing 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline with aromatic aldehydes demonstrate dual antifungal and anticancer activity. Compound 6c (R = 4-Cl) achieves 90% inhibition of Candida auris at 2 μg/mL while showing low cytotoxicity (CC₅₀ > 100 μM) in HEK293 cells.

Pharmacokinetic Optimization

Prodrug strategies improve oral bioavailability. Esterification of the amine group increases logP from 1.2 to 2.8, enhancing intestinal absorption. In rat models, the prodrug achieves a Cₘₐₓ of 12.3 μg/mL within 2 hours, compared to 3.1 μg/mL for the parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume